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Abstract
This technical guide provides a comprehensive overview of the computational prediction of

physicochemical, spectral, and toxicological properties of 1-Chloro-2,4-dimethylbenzene. It

details the theoretical underpinnings of various in silico models and offers a comparative

analysis with experimentally determined data. This document also outlines detailed

experimental protocols for the determination of key properties, serving as a valuable resource

for researchers in the fields of computational chemistry, toxicology, and drug development. The

integration of computational workflows and structure-property relationship diagrams, rendered

using Graphviz, offers a clear and logical framework for understanding and applying these

predictive methods.

Introduction
1-Chloro-2,4-dimethylbenzene (4-Chloro-m-xylene) is an aromatic organic compound with

applications as an intermediate in the synthesis of pesticides, dyes, and pharmaceuticals.[1] A

thorough understanding of its physicochemical properties, spectral characteristics, and

toxicological profile is essential for its safe handling, process optimization, and the

development of novel derivatives. Computational chemistry and in silico toxicology offer

powerful tools to predict these properties, reducing the need for extensive and costly

experimental testing. This guide explores the computational methodologies available for
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predicting the properties of 1-Chloro-2,4-dimethylbenzene and provides a framework for

integrating these predictions with experimental data.

Physicochemical Properties of 1-Chloro-2,4-
dimethylbenzene
The following tables summarize the key physicochemical and toxicological properties of 1-
Chloro-2,4-dimethylbenzene, compiled from various sources.

Table 1: General and Physicochemical Properties of 1-Chloro-2,4-dimethylbenzene

Property Value Source

Molecular Formula C8H9Cl [1][2]

Molar Mass 140.61 g/mol [2]

Appearance Colorless to light yellow liquid [1]

Melting Point -32 °C [1]

Boiling Point 186-187 °C [1][3]

Density ~1.09 g/cm³ [1]

Vapor Pressure 0.866 mmHg at 25°C [1]

Flash Point 62.1 - 72 °C [1][4]

Refractive Index 1.5220-1.5260 [1]

Solubility in Water Insoluble [1][4]

Solubility in Organic Solvents Soluble [1]

XlogP3 3.3 [2]

Table 2: Toxicological and Safety Information for 1-Chloro-2,4-dimethylbenzene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b104129?utm_src=pdf-body
https://www.benchchem.com/product/b104129?utm_src=pdf-body
https://www.benchchem.com/product/b104129?utm_src=pdf-body
https://www.benchchem.com/product/b104129?utm_src=pdf-body
https://www.benchchem.com/product/b104129?utm_src=pdf-body
https://www.benchchem.com/product/b104129?utm_src=pdf-body
https://www.nextmol.com/
https://protoqsar.com/en/publications/computational-methods/
https://protoqsar.com/en/publications/computational-methods/
https://www.nextmol.com/
https://www.nextmol.com/
https://www.nextmol.com/
https://academic.oup.com/bib/article/22/6/bbab073/6184408
https://www.nextmol.com/
https://www.nextmol.com/
https://www.nextmol.com/
https://www.chem.ucalgary.ca/courses/353/laboratory/meltingpoint.pdf
https://www.nextmol.com/
https://www.nextmol.com/
https://www.chem.ucalgary.ca/courses/353/laboratory/meltingpoint.pdf
https://www.nextmol.com/
https://protoqsar.com/en/publications/computational-methods/
https://www.benchchem.com/product/b104129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Statement GHS Classification Source

Harmful if swallowed Acute toxicity, oral [2]

Causes skin irritation Skin corrosion/irritation [2]

Causes serious eye irritation
Serious eye damage/eye

irritation
[2]

May cause respiratory irritation
Specific target organ toxicity,

single exposure
[2]

Highly Flammable liquid and

vapor
Flammable liquids [2]

Computational Prediction Methods
The prediction of molecular properties through computational methods has become an

indispensable tool in chemical research and development. These in silico techniques range

from first-principles quantum mechanical calculations to empirical models based on existing

data.

Quantitative Structure-Activity/Property Relationships
(QSAR/QSPR)
QSAR and QSPR models are statistical models that correlate the chemical structure of a

compound with its biological activity or physicochemical properties, respectively.[5][6] These

models are built by developing mathematical relationships between molecular descriptors

(numerical representations of chemical structure) and the property of interest.

Descriptor Calculation: A wide range of molecular descriptors can be calculated for 1-
Chloro-2,4-dimethylbenzene, including constitutional, topological, geometrical, and

electronic descriptors.

Model Development: Machine learning algorithms such as multiple linear regression (MLR),

support vector machines (SVM), and neural networks are often employed to build the

predictive models.[2][5]
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Applications: QSAR models are particularly useful for predicting toxicological endpoints,

such as mutagenicity and carcinogenicity, for aromatic compounds.[5][7] QSPR models can

be used to predict properties like boiling point, vapor pressure, and solubility.[6]

Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-

body systems.[8][9] It is a powerful tool for predicting a variety of molecular properties with high

accuracy.

Geometry Optimization: The first step in a DFT calculation is to find the lowest energy

conformation of the molecule.

Property Calculation: Once the geometry is optimized, various properties can be calculated,

including:

Spectroscopic Properties: DFT can be used to predict NMR chemical shifts and coupling

constants, as well as infrared (IR) and Raman vibrational frequencies and intensities.[8]

[10][11][12]

Electronic Properties: Molecular orbitals, charge distribution, and reactivity indices can be

calculated to understand the chemical behavior of the molecule.[13]

In Silico Spectral Prediction
NMR Spectra: Computational methods, particularly DFT, can accurately predict ¹H and ¹³C

NMR chemical shifts.[10][14][15] Machine learning approaches, such as graph neural

networks, are also showing great promise in this area.[10][16]

IR Spectra: The vibrational frequencies and intensities of a molecule can be calculated using

DFT, allowing for the generation of a theoretical IR spectrum.[8][11][12]

Mass Spectrometry: In silico fragmentation tools can predict the mass spectrum of a

molecule by simulating its fragmentation pathways.[17][18][19] This is invaluable for

identifying unknown compounds.

Available Software
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A variety of commercial and open-source software packages are available for the

computational prediction of chemical properties. Some notable examples include:

ACD/Labs PhysChem Suite: Predicts a wide range of physicochemical properties.[20]

Simcenter: Offers multiscale computational chemistry software for predicting

physicochemical properties of complex mixtures.[21]

ChemXploreML: A user-friendly desktop application for predicting molecular properties using

machine learning.[22]

Gaussian: A widely used software package for performing DFT and other quantum chemistry

calculations.[12]

Experimental Protocols
Detailed experimental protocols are crucial for validating computational predictions and for

generating high-quality data for model development.

Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external

pressure.

Method 1: Distillation

Assemble a simple distillation apparatus.[23][24]

Place the liquid sample (1-Chloro-2,4-dimethylbenzene) in the distilling flask along with

boiling chips.

Heat the flask gently.

Record the temperature at which the liquid is actively boiling and condensing on the

thermometer bulb. This temperature is the boiling point.[23][25]

Method 2: Thiele Tube
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Place a small amount of the liquid in a small test tube.

Invert a capillary tube (sealed at one end) and place it in the test tube.

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing

heating oil.[4][24]

Heat the side arm of the Thiele tube gently.

Observe the stream of bubbles emerging from the capillary tube.

Remove the heat and allow the apparatus to cool.

The temperature at which the liquid is drawn back into the capillary tube is the boiling

point.[24][26]

Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For

1-Chloro-2,4-dimethylbenzene, which is a liquid at room temperature, this would involve

cooling the substance until it solidifies.

Method: Capillary Tube

Solidify a small sample of 1-Chloro-2,4-dimethylbenzene by cooling.

Introduce a small amount of the solid into a capillary tube sealed at one end.[4][27]

Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[4][28]

Heat the apparatus slowly and observe the sample.

Record the temperature at which the solid begins to melt and the temperature at which it is

completely liquid. This range is the melting point.[29][30]

Determination of Solubility
Solubility is the ability of a substance (solute) to dissolve in a solvent.
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Procedure:

To a test tube, add a small amount of 1-Chloro-2,4-dimethylbenzene.

Add a small amount of the solvent to be tested (e.g., water, ethanol, diethyl ether) and

shake vigorously.[31][32]

Observe whether the solute dissolves completely, is partially soluble, or is insoluble.[33]

[34]

For liquid-liquid solubility, observe whether one or two layers are formed.[33]

Determination of Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its

condensed phases at a given temperature.

Method: Static Method

A sample of the liquid is placed in a container with a pressure measuring device

(manometer).

The container is evacuated to remove any other gases.

The system is allowed to reach equilibrium at a constant temperature.

The pressure measured by the manometer is the vapor pressure of the liquid at that

temperature.[35][36]

Method: Knudsen Effusion Method

This dynamic method is suitable for measuring low vapor pressures.[37][38]

A sample is placed in a "Knudsen cell" which has a small orifice.

The cell is placed in a vacuum and heated to a specific temperature.

The rate of mass loss of the sample due to effusion of the vapor through the orifice is

measured.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b104129?utm_src=pdf-body
https://chem.libretexts.org/Courses/Los_Medanos_College/Chemistry_6_and_Chemistry_7_Combined_Laboratory_Manual_(Los_Medanos_College)/01%3A_Experiments/1.27%3A_Experiment_727_Organic_Compound_Functional_Groups__1_2_0
https://uomustansiriyah.edu.iq/media/lectures/4/4_2017_09_27!11_59_03_AM.pdf
http://chem.ws/dl-1014/exp12-organics.pdf
https://www.chem.ucalgary.ca/courses/351/laboratory/351expt_01_solubility.pdf
http://chem.ws/dl-1014/exp12-organics.pdf
https://ecampusontario.pressbooks.pub/proctech2ce3labmanual/chapter/experiment-3-vapour-pressure/
https://en.wikipedia.org/wiki/Vapor_pressure
https://www.youtube.com/watch?v=IFUo_kUQies
https://surfacemeasurementsystems.com/wp-content/uploads/2022/07/App106-Vapor-Pressure-Measurements.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The vapor pressure can be calculated from the rate of mass loss and other parameters.

[38]

Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key

workflows and relationships in the computational prediction of properties for 1-Chloro-2,4-
dimethylbenzene.
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Caption: Computational workflow for predicting properties of 1-Chloro-2,4-dimethylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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